1-(2-Nitrophenyl)azetidine-3-carboxylic acid
Overview
Description
1-(2-Nitrophenyl)azetidine-3-carboxylic acid is a chemical compound that has been used in various scientific research studies. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Ion Transport and Protein Synthesis
1-(2-Nitrophenyl)azetidine-3-carboxylic acid, as an analog of proline, has been studied for its impact on ion transport and protein synthesis. Research demonstrates that such compounds can inhibit the release of ions to the xylem of barley roots, affecting the protein assembly process and enzyme effectiveness (Pitman et al., 1977).
Uptake and Incorporation in Organisms
This compound's analog, azetidine‐2‐carboxylic acid, has been used to study proline metabolism and protein conformation, with its uptake and incorporation observed in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992).
Derivatives and Structural Analysis
Studies have isolated derivatives of azetidine-2-carboxylic acid from seeds of Fagus silvatica L. and analyzed their structures using spectroscopy and synthesis methods, revealing insights into the biochemical precursor roles of such compounds (Kristensen & Larsen, 1974).
Food Chain Impact
Research has reported the presence of azetidine-2-carboxylic acid in sugar beets and table beets, with implications for human consumption and potential health impacts due to its misincorporation into proteins in place of proline (Rubenstein et al., 2009).
Synthesis and Molecular Structure
The synthesis of chiral bicyclic azetidine derivatives, including (2S)-N-Benzoyl-2-azetidinecarboxylic acid, has been investigated. These studies have focused on their molecular structure and potential applications in medicinal chemistry (Barrett et al., 2002).
Pro-Inflammatory and Pro-Apoptotic Effects
L-Azetidine-2-carboxylic acid (AZE) has been identified as a toxic non-protein coding amino acid in sugar and table beets. Studies have investigated its effects on pro-inflammatory and pro-apoptotic responses in microglial cells, indicating potential health risks associated with AZE consumption (Piper et al., 2022).
properties
IUPAC Name |
1-(2-nitrophenyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)7-5-11(6-7)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVELCXUDFCVTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695047 | |
Record name | 1-(2-Nitrophenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)azetidine-3-carboxylic acid | |
CAS RN |
887595-94-0 | |
Record name | 1-(2-Nitrophenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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